5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide
Description
This compound is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a chlorine atom at position 5, a (4-chlorobenzyl)sulfanyl group at position 2, and an N-(2,6-dimethylphenyl)carboxamide moiety at position 2. The 4-chlorobenzyl and 2,6-dimethylphenyl groups likely influence solubility, metabolic stability, and target binding. Crystallographic data for such compounds may be determined using programs like SHELX or ORTEP, which are widely used for small-molecule refinement .
Properties
Molecular Formula |
C20H17Cl2N3OS |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
5-chloro-2-[(4-chlorophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3OS/c1-12-4-3-5-13(2)17(12)24-19(26)18-16(22)10-23-20(25-18)27-11-14-6-8-15(21)9-7-14/h3-10H,11H2,1-2H3,(H,24,26) |
InChI Key |
FKDSQGJONPEBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro and Sulfanyl Groups: These groups are introduced via nucleophilic substitution reactions, often using reagents like thionyl chloride and sodium sulfide.
Attachment of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate with an appropriate amine, such as 2,6-dimethylaniline, under amide formation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
The following table summarizes key structural differences and hypothetical pharmacological implications:
Functional Group Impact on Properties
- Chlorine vs. Fluorine Substituents : The target compound’s 4-chlorobenzyl group provides greater hydrophobicity than Compound B’s 2-fluorobenzyl, which may favor membrane penetration but reduce aqueous solubility. Fluorine’s smaller size and electronegativity could enhance metabolic resistance .
- Sulfanyl vs. The sulfamoyl group in Compound A may improve solubility but introduce steric hindrance .
- N-(2,6-Dimethylphenyl) Motif : Present in both the target compound and pesticide analogues (), this group is associated with steric shielding of the carboxamide, possibly protecting against enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
